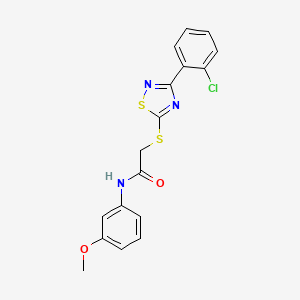

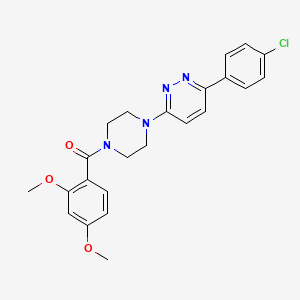

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as CT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CT-1 belongs to the class of thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Applications De Recherche Scientifique

Herbicide Activity and Environmental Impact Chloroacetamide derivatives, including compounds structurally related to the specified compound, have been extensively researched for their use as selective herbicides. These compounds, such as alachlor and metolachlor, demonstrate effectiveness in controlling annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans. The mechanism of action typically involves the inhibition of fatty acid synthesis in plants, leading to their death. However, their environmental impact, including potential carcinogenicity and metabolism in liver microsomes, has been a concern, prompting studies on their comparative metabolism in human and rat liver microsomes to understand their safety profile (Coleman et al., 2000).

Antimicrobial Applications Compounds bearing the 1,3,4-thiadiazole moiety, similar to the target compound, have shown promise as antimicrobial agents. For instance, derivatives synthesized from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibit moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah et al., 2014).

Structural Analysis for Material Science Structural analyses of compounds featuring the 1,3,4-thiadiazole scaffold, including analyses of intermolecular interactions and crystal packing, contribute valuable insights into the design of materials with specific optical or electronic properties. Such studies can lead to the development of new materials for various technological applications, including semiconductors and sensors (Boechat et al., 2011).

Synthesis and Chemical Properties Research into the synthesis and properties of thiadiazole derivatives, including those with chlorophenyl and methoxyphenyl groups, aims to develop novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These studies often explore novel synthetic pathways, structural characterization, and the evaluation of biological or physical properties (Yu et al., 2014).

Mécanisme D'action

Target of Action

TCMDC-123544, also known as 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a covalent bond, inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-123544 facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the disruption of the parasite’s RNA splicing, which is crucial for its survival .

Biochemical Pathways

The inhibition of PfCLK3 affects the protein translation machinery of the parasite, particularly the aminoacyl-tRNA synthetases (aaRSs) . These enzymes catalyze the first reaction of protein biosynthesis by combining a specific amino acid to cognate tRNA molecules . The disruption of this process affects the parasite’s ability to synthesize proteins, leading to its death .

Pharmacokinetics

falciparum killing assays . Its potency and selectivity for PfCLK3 make it a promising lead in the search for a single-dose cure for malaria .

Result of Action

The molecular effect of TCMDC-123544 is the inhibition of PfCLK3, which disrupts the parasite’s RNA splicing and protein synthesis . On a cellular level, this leads to the death of the parasite, effectively treating the malaria infection .

Action Environment

The distribution of insecticide-impregnated bed nets and the emergence of resistance to both artemisinin and partner drugs in malaria parasites highlight the importance of considering environmental factors in the development of new antimalarials .

Analyse Biochimique

Biochemical Properties

TCMDC-123544 has been found to interact with enzymes such as Prolyl-tRNA synthetase (ProRS) in Plasmodium falciparum . The compound inhibits PfProRS enzyme activity, demonstrating its role in biochemical reactions . It’s also suggested that TCMDC-123544 might have a high potential to bind residues that could prevent the formation of certain protein complexes .

Cellular Effects

The cellular effects of TCMDC-123544 are primarily observed in its interactions with Plasmodium falciparum, where it inhibits the growth of the parasite

Molecular Mechanism

The molecular mechanism of TCMDC-123544 involves its interaction with the Prolyl-tRNA synthetase (ProRS) enzyme in Plasmodium falciparum . It binds outside the active site of PfProRS, leading to the inhibition of the enzyme . This interaction suggests that TCMDC-123544 may exert its effects at the molecular level through enzyme inhibition .

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S2/c1-23-12-6-4-5-11(9-12)19-15(22)10-24-17-20-16(21-25-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAPPMUGJZCXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)

![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)

![1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2953775.png)